![molecular formula C12H7F3O3 B1298721 5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde CAS No. 306936-00-5](/img/structure/B1298721.png)
5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde is a furan derivative that is of interest due to its potential applications in various chemical reactions and synthesis processes. Furan derivatives are known for their versatility in organic synthesis, serving as precursors to a wide range of chemical compounds.
Synthesis Analysis
The synthesis of 5-substituted 2-furaldehydes, including those with trifluoromethoxy phenyl groups, can be achieved through palladium-catalyzed cross-coupling reactions. These reactions involve the use of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde or a new organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, which is prepared by the direct insertion of highly active zinc to 2-(5-bromofuran-2-yl-1,3-dioxolane . Another synthetic approach involves a four-step, one-pot procedure starting from furaldehyde diethyl acetal, which includes deprotonation, Li to Zn transmetalation, Pd-mediated cross-coupling, and aldehyde deprotection .
Molecular Structure Analysis
The molecular structure of furan derivatives like this compound can be characterized using spectroscopic techniques and quantum chemical calculations. Density Functional Theory (DFT) can be employed to simulate the optimized molecular geometry, vibrational properties, electronic properties, and chemical shifts of such compounds. Additionally, Hirshfeld surface analysis, ionization potential, electronic affinities, natural bond orbitals (NBO), and molecular electrostatic potential energy surfaces (MESP) can be calculated to provide a comprehensive understanding of the molecular structure .
Chemical Reactions Analysis
Furan derivatives are reactive in various chemical reactions. For instance, Knoevenagel condensations with compounds containing an active methyl or methylene group can be performed using 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, which is structurally similar to the compound of interest. These reactions can be enhanced by microwave irradiation and can lead to the formation of different furan-based compounds, such as furo[3,2-b]pyrrole and furo[3,2-c]pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related furan compounds. For example, 5-(hydroxymethyl)-2-furaldehyde has been studied for its photocatalytic oxidation to 2,5-furandicarbaldehyde using TiO2 nanoparticles, indicating the potential for selective oxidation reactions of furan aldehydes in aqueous media . Additionally, the presence of trifluoromethyl groups in furan derivatives can significantly influence their optical, electrochemical, and photophysical properties, as seen in meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins .
Scientific Research Applications
Electronic Structure Analysis : A study by Rajkumar et al. (2020) investigated the electronic structure of 5-(hydroxymethyl)-2-furaldehyde, a compound similar to 5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde, using spectroscopic techniques and quantum chemical calculations. This research provided insights into the molecular geometry, vibrational properties, and electronic properties of the compound.
Adsorption and Separation Studies : Liu et al. (2010) explored the adsorption and separation of reactive aromatic isomers, including 2-furaldehyde, within a metal-organic framework Liu, Ma, & Dong (2010). This study highlighted the potential of such frameworks in isolating and stabilizing reactive molecules.
Synthetic Applications : Secinti & SeÇen (2015) reported on the synthesis of natural furan-cyclized diarylheptanoids starting from 2-furaldehyde Secinti & SeÇen (2015). This demonstrates the utility of furaldehyde derivatives in organic synthesis, particularly in the formation of complex natural products.
Chromatographic Analysis : Corradini & Corradini (1992) used micellar electrokinetic capillary chromatography for the separation and determination of 2-furaldehyde in fruit juices Corradini & Corradini (1992), showcasing its role in food quality analysis.
Catalysis Research : A study by Han et al. (2016) highlighted the use of zirconia-supported ruthenium catalysts for the hydrogenation of 5-hydroxymethyl-2-furaldehyde Han et al. (2016). This research contributes to the development of efficient catalytic processes in chemical synthesis.
Food and Beverage Analysis : The determination of 2-furaldehyde in honey and distilled spirits has been reported in studies by Coco et al. (1996) and Goldberg et al. (1999) Coco et al. (1996), Goldberg et al. (1999). These studies demonstrate the significance of furaldehyde derivatives in assessing food and beverage quality.
Photocatalytic Studies : Yurdakal et al. (2013) investigated the photocatalytic oxidation of 5-(hydroxymethyl)-2-furaldehyde using TiO2 nanoparticles Yurdakal et al. (2013). This study is relevant to the field of green chemistry and environmental remediation.
Chemical Reactivity Investigations : Research by Cisak et al. (2001) explored the reactivity of 5-nitro-2-furaldehyde in different solutions Cisak, Rzeszowska-Modzelewska, & Brzezińska (2001), providing insights into the chemical behavior of furan derivatives.
Future Directions
properties
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-11-4-2-1-3-9(11)10-6-5-8(7-16)17-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGWIIGCXFJJHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352257 |
Source


|
| Record name | 5-[2-(trifluoromethoxy)phenyl]-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306936-00-5 |
Source


|
| Record name | 5-[2-(trifluoromethoxy)phenyl]-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


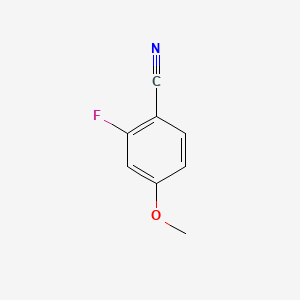
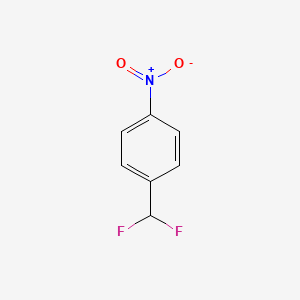

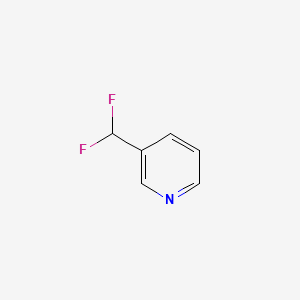
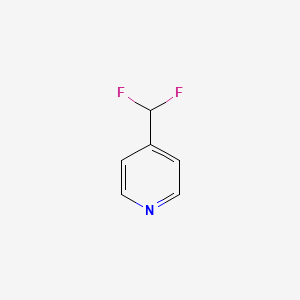
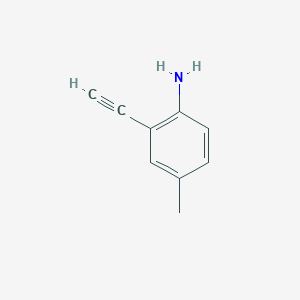

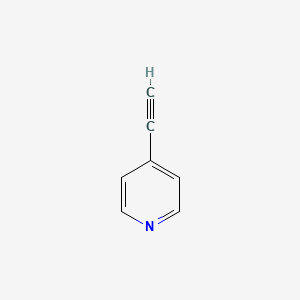
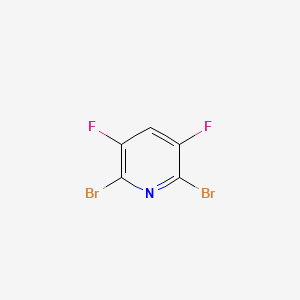
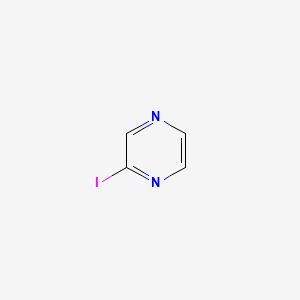


![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)